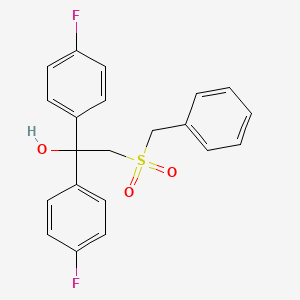
2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains benzylsulfonyl and fluorophenyl groups . It’s likely used in the field of organic chemistry for various applications, including research and development.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through processes like catalytic protodeboronation of alkyl boronic esters or reactions involving fluorosulfonyl radicals .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like UV-Vis, FT-IR, 1H-NMR, and mass spectra . These techniques provide information about the compound’s electronic structure, functional groups, and atomic composition.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve processes like protodeboronation and hydromethylation . These reactions can be used to modify the compound’s structure and properties.Physical And Chemical Properties Analysis
Physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the density, boiling point, vapor pressure, and other properties can be measured .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activity
Compounds with the benzimidazole moiety, which is structurally similar to “2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol”, have been synthesized and tested for their antimicrobial and antioxidant activities. These compounds have shown promising results against various strains of bacteria and fungi, as well as significant antioxidant properties .
Flame Retardancy in Epoxy Resins
A derivative of diphenylphosphine oxide, which shares a similar fluorinated aromatic structure with the compound , has been used to enhance the flame retardancy of epoxy resins. This application is crucial in developing advanced materials with improved safety profiles .
Advanced Electronic Materials
The incorporation of fluorinated aromatic compounds into polymers has been shown to reduce the dielectric constant and dielectric loss factor, making them suitable for use in advanced electronic materials. This application is particularly relevant for the development of high-performance electronic devices .
Pharmaceutical Lead Compounds
The benzimidazole moiety is known for its wide range of biological activities, including antibacterial, antifungal, and anticancer properties. Compounds like “2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol” can serve as lead compounds in pharmaceutical research, paving the way for the development of new drugs .
Chemical Synthesis and Catalysis
Fluorinated compounds are often used in chemical synthesis due to their unique reactivity. They can act as catalysts or intermediates in the synthesis of various organic molecules, potentially including the synthesis of benzimidazoles .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
For instance, it could inhibit or activate the function of its target, leading to downstream effects .
Biochemical Pathways
Similar compounds have been involved in various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Similar compounds have shown varied pharmacokinetic properties, influencing their bioavailability .
Result of Action
Based on its potential interactions with its targets, it could lead to changes in cellular processes, potentially influencing cell growth, division, or signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Propiedades
IUPAC Name |
2-benzylsulfonyl-1,1-bis(4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2O3S/c22-19-10-6-17(7-11-19)21(24,18-8-12-20(23)13-9-18)15-27(25,26)14-16-4-2-1-3-5-16/h1-13,24H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQLTBFDYVPLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2895942.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2895943.png)
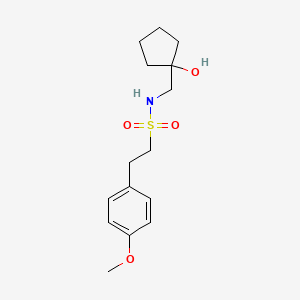
![ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2895945.png)
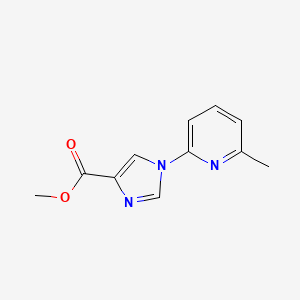
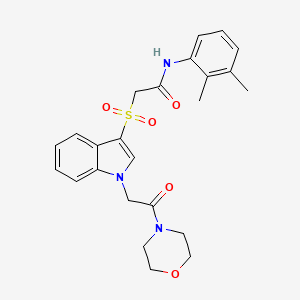
![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2895948.png)
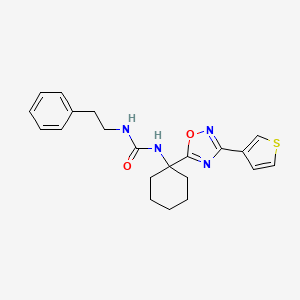
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2895951.png)
![(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2895952.png)
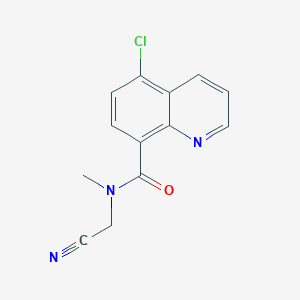
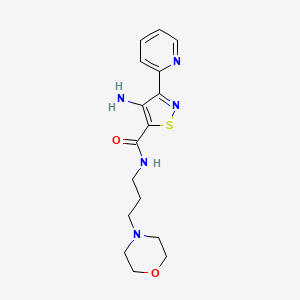
![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2895961.png)
![4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B2895962.png)